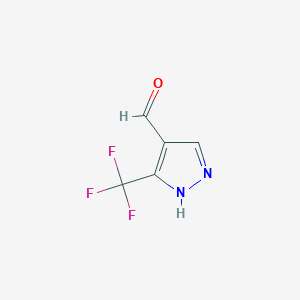

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTPLGPGUPPHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651739 | |

| Record name | 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001020-14-9 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001020-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Core Heterocyclic Building Block

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

In the landscape of modern drug discovery and agrochemical development, fluorine-containing heterocycles represent a privileged class of molecules. The unique electronic properties of the fluorine atom—high electronegativity, the strength of the carbon-fluorine bond, and its ability to modulate lipophilicity and metabolic stability—make its incorporation a key strategy for optimizing bioactive compounds.[1] Among these, the 3-(trifluoromethyl)-1H-pyrazole scaffold is of paramount importance. The title compound, this compound, serves as a crucial and versatile synthetic intermediate. Its aldehyde functionality acts as a synthetic handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures found in potent insecticides, herbicides, and pharmaceuticals.[1][2]

This guide provides a detailed exploration of the predominant synthetic methodologies for preparing this valuable building block. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into optimizing reaction conditions and navigating potential synthetic challenges. The focus is on providing researchers and development professionals with a robust and actionable understanding of the most reliable and efficient synthetic pathways.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be broadly categorized into two primary strategies:

-

Post-Modification of a Pre-formed Pyrazole Core: This is the most established and widely documented approach. It involves the initial synthesis of the 3-(trifluoromethyl)-1H-pyrazole ring, followed by the regioselective introduction of the formyl group at the C4 position. The Vilsmeier-Haack reaction is the cornerstone of this strategy.

-

Concurrent Ring Formation and Formylation: This approach constructs the pyrazole ring and introduces the formyl group in a single, often one-pot, procedure from acyclic precursors. This is typically achieved by reacting suitably substituted hydrazones with the Vilsmeier-Haack reagent, which acts as both a cyclizing and formylating agent.

The following diagram illustrates these divergent strategic approaches.

Caption: High-level overview of the two primary synthetic strategies.

Strategy 1: The Vilsmeier-Haack Formylation of 3-(Trifluoromethyl)-1H-pyrazole

This two-step approach is the most classical and arguably the most reliable method. Its success hinges on the high regioselectivity of the Vilsmeier-Haack reaction on the electron-rich pyrazole ring.

Step 1.1: Synthesis of the Precursor, 3-(Trifluoromethyl)-1H-pyrazole

The foundational step is the construction of the pyrazole ring itself. The most common method is the condensation of a trifluoromethylated 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[3] A standard substrate is 4,4,4-trifluoro-1-phenyl-1,3-butanedione, which upon reaction with hydrazine hydrate, yields the desired pyrazole.

Experimental Protocol: Synthesis of 3-(trifluoromethyl)-1H-pyrazole

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4,4-trifluoro-1,3-butanedione (1 equivalent) and ethanol (5 mL per gram of diketone).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 equivalents) dropwise. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into ice-cold water. The product will often precipitate as a solid. If it separates as an oil, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Step 1.2: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[4][5] This electrophile preferentially attacks the electron-rich C4 position of the pyrazole ring.

Causality of Mechanism: The pyrazole ring is an electron-rich aromatic system. The nitrogen at position 1 is a donating group, increasing the electron density of the ring, particularly at the C4 position, making it susceptible to electrophilic substitution. The Vilsmeier reagent is a relatively mild electrophile, which allows for selective formylation without disrupting the pyrazole core.[4]

Mechanism of Vilsmeier-Haack Formylation

Caption: Mechanism of the Vilsmeier-Haack Reaction on a pyrazole substrate.

Experimental Protocol: this compound [1][6]

-

Reagent Preparation (Vilsmeier Reagent): In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5-10 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil. Stir the mixture at 0°C for 30-60 minutes.

-

Substrate Addition: Dissolve 3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a minimal amount of dry DMF or another suitable solvent like dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains between 0-10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-6 hours.[7] The reaction progress should be monitored by TLC or LC-MS.

-

Work-up & Hydrolysis: Cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture onto crushed ice. This step is critical as it hydrolyzes the intermediate iminium salt to the final aldehyde and quenches the reactive POCl₃.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Table 1: Representative Vilsmeier-Haack Reaction Conditions and Yields

| Substrate | Equivalents (POCl₃/DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Aryl-3-CF₃-pyrazoles | 3 eq POCl₃ in DMF | 70-80 | 5 | ~85% | [1] |

| Hydrazones | 3 eq POCl₃ / 10 eq DMF | 70 | 4 | 70-90% | [6] |

| 5-Chloro-1,3-disubstituted pyrazoles | 2 eq POCl₃ in DMF | 120 | 2 | 50-75% | [7][8] |

Strategy 2: Concurrent Ring Formation and Formylation from Hydrazones

A more convergent and atom-economical approach involves the reaction of acetophenone hydrazones with the Vilsmeier-Haack reagent. In this elegant transformation, the reagent facilitates a double formylation and cyclization cascade to build the 4-formylpyrazole ring system in a single step.[1][6][9]

Causality and Mechanism: This reaction proceeds through the initial formation of a hydrazone from a ketone and a hydrazine. The Vilsmeier reagent then reacts with the hydrazone. The exact mechanism can be complex, but it is believed to involve electrophilic attack at the enamine-like tautomer of the hydrazone, leading to cyclization and subsequent formylation to yield the final product. This method is particularly useful for synthesizing N-aryl substituted pyrazoles.

Experimental Workflow: One-Pot Synthesis from Hydrazones

Caption: Workflow for the one-pot synthesis from a hydrazone precursor.

Experimental Protocol: 1-Aryl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde [1][9]

-

Hydrazone Formation: In a round-bottom flask, dissolve the starting acetophenone (e.g., 2,2,2-trifluoro-1-phenylethan-1-one) (1 equivalent) and a substituted phenylhydrazine (1 equivalent) in ethanol. Add a catalytic amount of acetic acid (2-3 drops). Heat the mixture to reflux for 1-2 hours until hydrazone formation is complete (monitored by TLC). Remove the solvent under reduced pressure. The crude hydrazone can often be used directly in the next step.

-

Vilsmeier Reaction: In a separate flask, prepare the Vilsmeier reagent as described in Strategy 1 (POCl₃ and DMF at 0°C).

-

Cyclization/Formylation: Add the crude hydrazone from step 1 to the Vilsmeier reagent at 0°C. Allow the mixture to warm to room temperature, then heat to 70-80°C for 4-6 hours.

-

Work-up and Purification: Follow the identical work-up, hydrolysis, neutralization, and purification steps as outlined in the protocol for Strategy 1.

Comparative Analysis of Synthetic Strategies

| Feature | Strategy 1 (Post-Modification) | Strategy 2 (Concurrent Ring Formation) |

| Overall Steps | Two distinct major steps (ring formation, then formylation). | One-pot or two-step convergent process. |

| Starting Materials | Trifluoromethylated β-diketones, hydrazine. | Substituted acetophenones, hydrazines. |

| Versatility | Excellent for preparing N-unsubstituted pyrazoles (N-H). | Primarily yields N-substituted pyrazoles. |

| Atom Economy | Lower, as it involves two separate reactions. | Higher, as it is a more convergent synthesis. |

| Reliability | Very reliable and well-documented. Regioselectivity is high. | Can be substrate-dependent; yields may vary. |

| Ideal For | Accessing the core N-H scaffold for further derivatization. | Rapidly producing libraries of N-aryl analogs. |

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through a two-step process involving the initial construction of the 3-(trifluoromethyl)-1H-pyrazole core followed by a regioselective Vilsmeier-Haack formylation. This method provides consistent yields and high purity, making it suitable for both laboratory and larger-scale synthesis. For the rapid generation of N-aryl substituted analogs, the one-pot cyclization of hydrazones with the Vilsmeier reagent offers an efficient and convergent alternative.

Future research in this area will likely focus on developing milder and more environmentally benign formylation techniques, potentially exploring transition-metal-catalyzed C-H activation pathways to introduce the aldehyde functionality. However, the robustness, scalability, and cost-effectiveness of the Vilsmeier-Haack reaction ensure it will remain a cornerstone methodology for the synthesis of this critical heterocyclic building block for the foreseeable future.

References

- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. chemmethod.com [chemmethod.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde chemical properties

An In-Depth Technical Guide to 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block pivotal in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this compound, grounding theoretical knowledge in practical, field-proven insights.

This compound (CAS No. 1001020-14-9) has emerged as a molecule of significant interest, primarily due to the unique combination of its functional groups. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs[1][2]. The introduction of a trifluoromethyl (CF₃) group dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. This enhancement often translates to improved pharmacokinetic and pharmacodynamic profiles in drug candidates[3][4]. The aldehyde functionality serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations. This guide will explore the interplay of these features, which makes this compound a valuable precursor in the synthesis of novel therapeutic agents and advanced materials.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1001020-14-9 | [5][6][7] |

| Molecular Formula | C₅H₃F₃N₂O | [5][6] |

| Molecular Weight | 164.09 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Appearance | Typically a solid (specific color may vary) | General chemical knowledge |

| Storage | 2-8°C, Refrigerator | [8] |

Spectroscopic Signatures (Predicted)

While detailed spectra for this specific molecule require direct experimental acquisition, its structure allows for the confident prediction of key spectroscopic features based on data from closely related analogs[4].

-

¹H NMR: Expected signals include a downfield singlet for the aldehyde proton (-CHO, ~9.8-10.1 ppm), a singlet for the pyrazole ring proton (C5-H, ~8.0-8.5 ppm), and a broad singlet for the N-H proton, the chemical shift of which can vary significantly depending on solvent and concentration.

-

¹³C NMR: Key resonances would include the aldehyde carbonyl carbon (~180-185 ppm), the carbons of the pyrazole ring, and the characteristic quartet of the trifluoromethyl carbon (-CF₃) due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (~3200-3400 cm⁻¹), the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Synthesis and Manufacturing Pathways

The construction of the this compound scaffold is most effectively achieved through formylation of a pre-existing trifluoromethyl-substituted pyrazole. The Vilsmeier-Haack reaction is a powerful and widely documented method for this transformation.[4][9]

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H3F3N2O | CID 28875391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to 8-Amino-Imidazo[1,5-a]pyrazine Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a compound with CAS number 123630-18-0 and the chemical name 1-(3-methoxy-4-propoxyphenyl)-3-(naphthalen-1-yl)imidazo[1,5-a]pyrazin-8-amine did not yield specific information in publicly available scientific literature and chemical databases. This suggests the provided details may be inaccurate or refer to a compound not widely documented. This guide will therefore focus on the broader, well-researched class of 8-amino-imidazo[1,5-a]pyrazine derivatives , a scaffold of significant interest in medicinal chemistry.

Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Heterocycle in Drug Discovery

The imidazo[1,5-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered substantial attention in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, enabling diverse interactions with biological targets. This scaffold is considered a "privileged" structure due to its recurrence in a variety of biologically active compounds. Derivatives of imidazo[1,2-a]pyrazines, a closely related isomer, have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects[1]. The 8-amino-imidazo[1,5-a]pyrazine derivatives, in particular, have emerged as a promising class of compounds with potential applications in autoimmune diseases and oncology.

Synthetic Strategies for 8-Amino-Imidazo[1,5-a]pyrazine Derivatives

The synthesis of the 8-amino-imidazo[1,5-a]pyrazine core and its derivatives typically involves a multi-step sequence. A general and adaptable synthetic route is illustrated below. The specific nature of the R groups can be varied to generate a library of diverse compounds for structure-activity relationship (SAR) studies.

A common approach involves the condensation of a substituted 2-aminopyrazine with a suitable reagent to form the imidazole ring. For instance, the synthesis of imidazo[1,2-a]pyrazine derivatives has been achieved through the condensation of 2-amino-3-chloropyrazine with an α-haloketone, followed by further functionalization[2]. While the exact route for the 1,5-a isomer may differ, the principles of building the fused ring system are similar.

Figure 1: Generalized synthetic workflow for 8-amino-imidazo[1,5-a]pyrazine derivatives.

A Representative Synthetic Protocol:

While a specific protocol for the requested compound is unavailable, a general, illustrative multi-step synthesis for a substituted 8-amino-imidazo[1,5-a]pyrazine derivative can be outlined based on common organic chemistry principles and published methods for related heterocyclic systems[2]:

-

Step 1: Synthesis of a Substituted Imidazo[1,5-a]pyrazine Core. A substituted 2-aminopyrazine is reacted with an appropriate α-halocarbonyl compound in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a base like sodium bicarbonate or triethylamine, to yield the imidazo[1,5-a]pyrazine core.

-

Step 2: Nitration of the Imidazo[1,5-a]pyrazine Core. The formed imidazo[1,5-a]pyrazine is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 8-position.

-

Step 3: Reduction of the Nitro Group. The 8-nitro-imidazo[1,5-a]pyrazine is subsequently reduced to the corresponding 8-amino derivative. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H2 gas with a palladium catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).

-

Step 4: Further Derivatization. The 8-amino group can then be further functionalized. For example, it can be acylated or used as a handle for cross-coupling reactions to introduce additional diversity into the molecule. The substituents at other positions of the imidazo[1,5-a]pyrazine core can also be modified using standard organic transformations.

Biological Activities and Therapeutic Potential

The 8-amino-imidazo[1,5-a]pyrazine scaffold has been identified as a key pharmacophore in the development of inhibitors for several important biological targets.

Bruton's Tyrosine Kinase (BTK) Inhibition

A significant application of 8-amino-imidazo[1,5-a]pyrazine derivatives is in the development of Bruton's tyrosine kinase (BTK) inhibitors[3]. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the pathogenesis of B-cell malignancies and autoimmune diseases like rheumatoid arthritis[3].

Mechanism of Action:

8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors act as reversible inhibitors, binding to the ATP-binding site of the BTK enzyme. This binding is often characterized by key hydrogen bond interactions between the 8-amino group and the hinge region of the kinase domain, as well as hydrophobic interactions with other residues in the active site[3].

Figure 2: Simplified signaling pathway of BTK inhibition by 8-amino-imidazo[1,5-a]pyrazine derivatives.

Preclinical Efficacy:

Lead compounds from this class have demonstrated potent inhibition of BTK in enzymatic and cell-based assays. Furthermore, they have shown desirable pharmacokinetic profiles and efficacy in preclinical animal models of rheumatoid arthritis, such as the rat collagen-induced arthritis model[3].

| Compound Class | Target | Biological Activity | Therapeutic Area | Reference |

| 8-Amino-imidazo[1,5-a]pyrazines | Bruton's Tyrosine Kinase (BTK) | Potent reversible inhibition | Rheumatoid Arthritis | [3] |

| Imidazo[1,5-a]pyrazine Derivatives | c-Src Kinase | Potent inhibition, neuroprotective efficacy | Acute Ischemic Stroke | [4] |

| Imidazo[1,2-a]pyrazine Derivatives | Cyclin-dependent kinase 9 (CDK9) | Potent inhibitory activity | Cancer | [5] |

| Imidazo[1,2-a]pyrazines | AMPA Receptors (TARP γ-8 selective) | Negative modulation | Epilepsy | [2] |

Other Potential Applications

The broader imidazo[1,5-a]pyrazine scaffold has been explored for a range of other therapeutic applications:

-

c-Src Kinase Inhibition: Certain imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of c-Src kinase, showing potential as therapeutic agents for acute ischemic stroke due to their ability to penetrate the central nervous system and exert neuroprotective effects[4].

-

Anticancer and Antiviral Activity: The related imidazo[1,2-a]pyrazine scaffold has been investigated for its potential as anticancer and antiviral agents, with some derivatives showing inhibitory activity against cyclin-dependent kinase 9 (CDK9) and human coronavirus[5].

-

AMPA Receptor Modulation: Imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8), suggesting potential applications in neurological disorders such as epilepsy[2].

Conclusion and Future Directions

The 8-amino-imidazo[1,5-a]pyrazine scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The demonstrated activity of its derivatives as potent and selective kinase inhibitors, particularly for BTK, highlights their potential in the treatment of autoimmune diseases and B-cell malignancies. The broader imidazo[1,5-a]pyrazine class continues to be a fertile ground for drug discovery, with applications spanning oncology, neurology, and infectious diseases.

Future research in this area will likely focus on:

-

Optimization of Pharmacokinetic and Pharmacodynamic Properties: Fine-tuning the substituents on the imidazo[1,5-a]pyrazine core to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

Exploration of New Biological Targets: Screening libraries of 8-amino-imidazo[1,5-a]pyrazine derivatives against a wider range of biological targets to uncover novel therapeutic applications.

-

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with enhanced potency and selectivity.

The continued exploration of the chemical space around the 8-amino-imidazo[1,5-a]pyrazine scaffold holds significant promise for the discovery of new and effective medicines to address unmet medical needs.

References

- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]

- 2. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde scaffold is a cornerstone in modern medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties such as enhanced metabolic stability and binding affinity, while the aldehyde functionality serves as a versatile synthetic handle for constructing diverse molecular architectures.[1] This guide provides an in-depth exploration of the primary synthetic methodologies for accessing these valuable derivatives, with a focus on the underlying reaction mechanisms, practical experimental protocols, and the rationale behind procedural choices.

Introduction: The Significance of Trifluoromethylated Pyrazole Carbaldehydes

Pyrazole derivatives are a privileged class of N-heterocycles, renowned for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiparasitic properties.[2][3] The introduction of a trifluoromethyl (CF3) group can significantly enhance the therapeutic potential of these molecules.[4][5] The high electronegativity of fluorine and the strength of the carbon-fluorine bond often lead to improved metabolic stability and increased lipophilicity, which can enhance cell membrane permeability and target engagement.[1][4]

The aldehyde group at the C4 position of the pyrazole ring is a key feature, acting as a versatile precursor for a wide array of chemical transformations. This allows for the synthesis of diverse libraries of compounds, including carboxamides, for pharmacological screening.[1][6] Consequently, the development of efficient and regioselective synthetic routes to 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes is of paramount importance to the drug discovery and development pipeline.[7]

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the construction of the pyrazole ring with subsequent formylation, or the direct formation of the formylated pyrazole core.

The Vilsmeier-Haack Reaction: A Cornerstone for C4-Formylation

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] In the context of pyrazole synthesis, it is particularly effective for the direct formation of pyrazole-4-carbaldehydes from hydrazone precursors.[2][4][10][11]

Mechanism: The reaction proceeds through the formation of the Vilsmeier reagent, a chloromethyliminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[8] This electrophilic species then reacts with the hydrazone, leading to cyclization and subsequent formylation at the C4 position. The reaction is typically completed by hydrolysis to yield the final aldehyde product.[8]

Caption: Vilsmeier-Haack reaction pathway for pyrazole-4-carbaldehyde synthesis.

Causality in Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier-Haack reagent is highly reactive towards water. Therefore, the use of anhydrous DMF is crucial for the successful synthesis of 1H-pyrazole-4-carbaldehydes.[4]

-

Stoichiometry: Typically, an excess of the Vilsmeier reagent (around 3 equivalents) is used to ensure complete conversion of the hydrazone.[4]

-

Temperature Control: The initial addition of POCl3 to DMF is performed at low temperatures (ice-bath) to control the exothermic reaction. The subsequent reaction with the hydrazone is often heated to drive the cyclization and formylation to completion.[4]

Table 1: Examples of Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

| Starting Hydrazone Precursor | Reagents | Temperature (°C) | Yield (%) | Reference |

| N'-(1-phenylethylidene)hydrazines | POCl₃, DMF | 80 | Good | [4] |

| Galloyl hydrazide derivatives | POCl₃, DMF | Not specified | Good | [2] |

| Phenylhydrazones of aryl methyl ketones | POCl₃, DMF | 60-70 | Good | [10] |

| 1,3-disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 120 | Good | [12] |

Building the Core: Synthesis of the 3-(Trifluoromethyl)pyrazole Ring

An alternative strategy involves the initial construction of the 3-(trifluoromethyl)pyrazole ring, followed by a separate formylation step. This approach offers flexibility in introducing substituents on the pyrazole core.

A traditional and reliable method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[13][14] To obtain the desired 3-(trifluoromethyl)pyrazole, a trifluoromethylated 1,3-dicarbonyl is required as the starting material.

References

- 1. benchchem.com [benchchem.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Core Synthetic Blueprint for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and strategic importance of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a pivotal building block in contemporary drug discovery and agrochemical development. As a senior application scientist, the following narrative is structured to deliver not just procedural steps, but the underlying chemical logic and field-proven insights essential for successful synthesis and application.

Strategic Imperative: The Value Proposition of Fluorinated Pyrazoles

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with demonstrated antibacterial, anti-inflammatory, anti-cancer, and antiparasitic activities.[1][2][3] The true value of this scaffold is unlocked through strategic functionalization. The introduction of a trifluoromethyl (-CF₃) group, in particular, is a cornerstone of modern drug design for several compelling reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.[4][5]

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its biological target.[6]

-

Modulation of Acidity/Basicity: As a powerful electron-withdrawing group, the -CF₃ moiety can modulate the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH.

-

Target Binding: The unique electronic properties of the -CF₃ group can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors, through dipole-dipole or other non-covalent forces.[6]

When combined, the pyrazole scaffold and the trifluoromethyl group create a powerful pharmacophore. This compound serves as a critical and versatile intermediate, providing a reactive "handle" (the aldehyde) for constructing vast libraries of complex derivatives for pharmacological screening.[6][7][8] Its derivatives are key components in fungicides and other agrochemicals, highlighting its industrial significance.[8][9]

The Synthetic Linchpin: Vilsmeier-Haack Formylation

While various methods exist for the C4-formylation of pyrazoles, including those involving Grignard reagents or ortho-lithiation, they often require harsh conditions or multi-step procedures.[10][11] The Vilsmeier-Haack reaction has emerged as the most robust, efficient, and widely adopted strategy for synthesizing pyrazole-4-carbaldehydes.[4][12][13]

Causality of Choice: The Vilsmeier-Haack reaction is fundamentally an electrophilic aromatic substitution.[13] Its success hinges on two factors: (1) the in-situ generation of a potent, yet manageable, electrophile (the Vilsmeier reagent), and (2) an electron-rich substrate to attack it. The synthesis of this compound expertly leverages this by using a hydrazone precursor. The hydrazone first undergoes a Vilsmeier-reagent-mediated cyclization to form the electron-rich pyrazole ring, which is then immediately formylated in the same pot at the highly activated C4 position.[1][4][14] This one-pot cyclization-formylation cascade is exceptionally efficient.

PART A: Generalized Synthesis Protocol

The following is a representative, field-proven protocol for the synthesis of a 3-substituted-1H-pyrazole-4-carbaldehyde, based on the Vilsmeier-Haack cyclization of a hydrazone intermediate. This two-stage process is reliable and scalable.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of the Hydrazone Precursor

Causality: This initial step creates the acyclic precursor containing the necessary N-N bond and the carbon backbone that will form the pyrazole ring. The reaction is a standard condensation between a ketone and a hydrazine.

Protocol:

-

To a solution of the appropriate trifluoromethyl ketone (1.0 eq) in absolute ethanol (5 mL/mmol), add the selected hydrazine derivative (e.g., phenylhydrazine, 1.0 eq).

-

If the hydrazine is supplied as a hydrochloride salt, add a base such as sodium acetate (1.1 eq) to liberate the free base in situ.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then place it on ice for 30 minutes to facilitate precipitation.

-

Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the hydrazone precursor. The product can often be used in the next step without further purification.

Stage 2: Vilsmeier-Haack Cyclization and Formylation

Trustworthiness & Self-Validation: This protocol's reliability stems from its strict control over anhydrous conditions and temperature. The Vilsmeier reagent is highly moisture-sensitive; its successful formation is the critical self-validating step for the reaction to proceed.[4] The characteristic color changes and exothermic nature upon reagent formation provide immediate feedback.

Protocol:

-

In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), place anhydrous N,N-Dimethylformamide (DMF) (4.0 eq).

-

Cool the flask to 0°C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise via the dropping funnel to the stirred DMF over 30 minutes.[4] Maintain the temperature below 5°C throughout the addition. The formation of a viscous, often white or pale-yellow, Vilsmeier reagent will be observed.[15]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of the hydrazone precursor (from Stage 1, 1.0 eq) in a minimum amount of dry DMF to the Vilsmeier reagent.

-

Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.[4] Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

-

Neutralize the acidic mixture by slow addition of a saturated sodium hydroxide or sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

-

Allow the mixture to stand, often overnight, to ensure complete precipitation.[4]

-

Collect the crude product by vacuum filtration, wash thoroughly with water, and dry.

-

Purify the solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane to yield the pure this compound.[4]

PART B: Mechanistic Grounding and Data Validation

Reaction Mechanism Diagram

The mechanism is a sophisticated cascade involving electrophilic attack, cyclization, and subsequent formylation.

Caption: Simplified mechanism of the Vilsmeier-Haack cyclization-formylation reaction.

Data Validation and Characterization

Authenticating the structure of the final product is non-negotiable. The following table summarizes the expected spectroscopic data for a representative N-substituted this compound, based on extensive literature precedents.[4][5][16][17]

| Analysis Technique | Expected Observation | Rationale for Interpretation |

| ¹H NMR (CDCl₃) | δ ~10.1 ppm (s, 1H)δ ~8.2 ppm (s, 1H) | The downfield singlet at ~10.1 ppm is highly characteristic of the aldehyde proton. The singlet at ~8.2 ppm corresponds to the lone proton on the pyrazole ring (H5). |

| ¹³C NMR (CDCl₃) | δ ~183 ppmδ ~122 ppm (q, J ≈ 272 Hz) | The signal around 183 ppm is indicative of the aldehyde carbonyl carbon. The quartet signal with a large coupling constant (~272 Hz) is the classic signature of the carbon in a -CF₃ group. |

| ¹⁹F NMR | δ ~-60 ppm (s, 3F) | A singlet in this region confirms the presence and chemical environment of the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy (KBr) | ν ~1695 cm⁻¹ (strong) | This strong absorption band is characteristic of the C=O stretching vibration of an aromatic aldehyde. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Provides confirmation of the molecular weight of the synthesized compound. |

References

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. data.epo.org [data.epo.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. mdpi.com [mdpi.com]

- 16. 3-TRIFLUOROMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE(1001020-14-9) 1H NMR [m.chemicalbook.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Introduction

For researchers and professionals in drug development and materials science, 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (C₅H₃F₃N₂O) is a pivotal heterocyclic building block.[1][2] Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive aldehyde function on the pyrazole core, make it a valuable precursor in the synthesis of a wide array of bioactive molecules and functional materials.[3][4] A precise and thorough spectroscopic characterization is therefore not merely a routine confirmation of identity but a fundamental necessity to understand its chemical behavior, reactivity, and potential for further functionalization.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As a self-validating system, this guide explains the causality behind the expected spectral features and provides field-proven insights into the experimental protocols for acquiring and interpreting the data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs, particularly 1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes, and established principles of spectroscopic analysis for fluorinated heterocyclic systems.[5]

Molecular Structure and Tautomerism

The foundational step in interpreting any spectroscopic data is a clear understanding of the molecular structure. The pyrazole ring in this compound can exist in two tautomeric forms due to the migration of the proton on the nitrogen atom. This dynamic equilibrium is a critical consideration in NMR spectroscopy, as it can influence the observed chemical shifts and signal multiplicities depending on the solvent and temperature.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals: one for the pyrazole ring proton (H-5), one for the aldehyde proton, and a broad signal for the N-H proton. The chemical shifts are significantly influenced by the electron-withdrawing effects of the trifluoromethyl and aldehyde groups.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 13.0 - 14.0 | Broad Singlet | The chemical shift and broadness are highly dependent on solvent and concentration. May exchange with D₂O. |

| CHO | 9.9 - 10.2 | Singlet | Downfield shift is characteristic of aldehyde protons. |

| H-5 | 8.2 - 8.5 | Singlet | Deshielded due to the adjacent nitrogen and the overall electron-deficient nature of the ring. |

Expertise & Experience: The broadness of the N-H signal is a classic indicator of proton exchange on the NMR timescale and the quadrupole moment of the adjacent nitrogen.[6] In protic solvents like DMSO-d₆, hydrogen bonding can further broaden this signal. To sharpen it, one might consider acquiring the spectrum in a non-polar solvent like CDCl₃ or at a lower temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework. The carbon atoms directly attached to electronegative atoms (N, O, F) will be significantly deshielded.

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Notes |

| C=O | 183 - 186 | Singlet | Typical for an aldehyde carbonyl carbon. |

| C-3 | 148 - 152 | Quartet (²JCF ≈ 35-40 Hz) | The carbon bearing the CF₃ group, showing characteristic coupling. |

| C-5 | 138 - 142 | Singlet | The pyrazole ring carbon with an attached proton. |

| C-4 | 120 - 125 | Singlet | The pyrazole ring carbon attached to the aldehyde group. |

| CF₃ | 118 - 122 | Quartet (¹JCF ≈ 270-275 Hz) | A large one-bond coupling constant is a hallmark of the CF₃ group.[5] |

Trustworthiness: The observation of a large quartet for the CF₃ carbon with a ¹JCF of ~270 Hz and a smaller quartet for the C-3 carbon with a ²JCF of ~35 Hz provides a self-validating confirmation of the trifluoromethyl group's position on the pyrazole ring.[4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds and will show a single, sharp signal for the trifluoromethyl group.

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CF₃ | -60 to -65 | Singlet | Referenced to CFCl₃. The exact shift is solvent-dependent. |

Authoritative Grounding: The chemical shift of a trifluoromethyl group on an aromatic or heteroaromatic ring typically falls in the -60 to -70 ppm range relative to CFCl₃.[7][8] This is a well-established region and a key identifier for this functional group.

Experimental Protocol for NMR Spectroscopy

Caption: NMR Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. For this compound, the key absorptions will be from the N-H, C=O, C=N, and C-F bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H stretch | 3100 - 3300 | Medium, Broad | Broadness due to hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Weak | |

| C=O stretch (aldehyde) | 1690 - 1710 | Strong | Conjugation with the pyrazole ring lowers the frequency from a typical aliphatic aldehyde.[5] |

| C=N/C=C stretch (ring) | 1500 - 1600 | Medium | Characteristic of the pyrazole ring. |

| C-F stretch (CF₃) | 1100 - 1300 | Strong, Multiple Bands | A strong and complex absorption pattern is typical for the CF₃ group.[4] |

Expertise & Experience: The carbonyl (C=O) stretch is a particularly diagnostic peak. Its position below 1700 cm⁻¹, as seen in analogous compounds, confirms its conjugation with the heterocyclic ring.[5] The presence of a strong, broad band in the 1100-1300 cm⁻¹ region is a reliable indicator of the C-F bonds of the trifluoromethyl group.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electron Ionization (EI) is a common technique for this type of compound.

| Ion | Expected m/z | Notes |

| [M]⁺ | 164.02 | The molecular ion peak, corresponding to the molecular weight of C₅H₃F₃N₂O.[1] |

| [M-H]⁺ | 163 | Loss of a hydrogen atom, likely the acidic N-H proton. |

| [M-CHO]⁺ | 135 | Loss of the formyl radical. |

| [M-HCN]⁺ | 137 | A characteristic fragmentation pathway for pyrazoles. |

| [CF₃]⁺ | 69 | The trifluoromethyl cation, a common fragment for CF₃-containing compounds. |

Authoritative Grounding: The fragmentation of pyrazole rings often involves the loss of HCN or N₂.[9] For this molecule, the loss of the formyl group (-CHO) and the trifluoromethyl group (-CF₃) are also expected and highly diagnostic fragmentation pathways.

Caption: Key Fragmentation Pathways.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of structural information. The ¹⁹F NMR confirms the presence and electronic environment of the trifluoromethyl group, while ¹H and ¹³C NMR elucidate the full carbon-hydrogen framework. IR spectroscopy validates the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide provides the foundational data and experimental rationale necessary for the confident identification and further utilization of this important chemical intermediate.

References

- 1. PubChemLite - this compound (C5H3F3N2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) [mdpi.com]

- 9. researchgate.net [researchgate.net]

3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde mechanism of action

An In-Depth Technical Guide to 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Privileged Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a cornerstone heterocyclic building block in contemporary medicinal chemistry. Moving beyond a singular "mechanism of action," which is not applicable to a synthetic intermediate of this nature, this document elucidates its role as a privileged scaffold. We will explore the physicochemical contributions of its constituent moieties—the pyrazole ring, the trifluoromethyl group, and the reactive carbaldehyde—that enable the synthesis of a vast spectrum of biologically active compounds. This guide will detail the synthetic versatility of this molecule, provide exemplary experimental protocols, and analyze the mechanisms of action of its prominent derivatives, including enzyme inhibitors and kinase modulators. The target audience for this whitepaper includes researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.

Introduction: The Concept of a Privileged Scaffold

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets through versatile, targeted modifications. This compound represents a quintessential example of such a scaffold. Its inherent chemical functionalities provide a robust platform for generating diverse libraries of compounds with a wide range of pharmacological activities, from anti-inflammatory to anticancer and antiviral agents[1][2].

The power of this molecule lies in the synergistic interplay of its three key components:

-

The 1H-Pyrazole Core: This five-membered aromatic heterocycle is a bioisostere of imidazole and other five-membered rings. The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets[3].

-

The Trifluoromethyl (CF3) Group: The inclusion of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity[4][5]. The strong electron-withdrawing nature of the CF3 group can also modulate the acidity of the pyrazole N-H, influencing its binding characteristics[4].

-

The 4-Carbaldehyde Group: This reactive aldehyde is the primary anchor for synthetic diversification. It readily undergoes a multitude of chemical transformations, including oxidation, reduction, and condensation reactions, allowing for the attachment of various pharmacophores and the construction of more complex molecular architectures[4][6].

This guide will dissect how these features are exploited to create potent and selective drugs, thereby defining the "mechanism of action" not of the aldehyde itself, but of the therapeutic agents derived from it.

The Trifluoromethyl-Pyrazole Core: A Gateway to Diverse Mechanisms of Action

The true "mechanism of action" of this compound is realized through its derivatives. The scaffold's inherent properties make it an ideal starting point for designing molecules that target a variety of protein classes.

Enzyme Inhibition

The pyrazole scaffold is a frequent constituent of potent enzyme inhibitors. The nitrogen atoms can chelate metal ions in metalloenzymes or form critical hydrogen bonds within active sites.

2.1.1. Cyclooxygenase (COX) Inhibition

Derivatives of pyrazole-carboxamides have been synthesized and shown to be effective inhibitors of COX-1 and COX-2, enzymes central to the inflammatory cascade[7]. The mechanism involves the pyrazole core mimicking the endogenous substrate, arachidonic acid, and establishing key interactions within the enzyme's active site. The trifluoromethyl group often enhances binding affinity through favorable hydrophobic interactions.

2.1.2. Factor Xa (fXa) Inhibition

In the realm of anticoagulation, pyrazole-based compounds have been developed as highly potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade[8]. The pyrazole core serves as a central organizing element, positioning substituents to interact with the S1 and S4 binding pockets of the enzyme. The trifluoromethyl group contributes to the overall binding energy and metabolic stability of these inhibitors[8].

2.1.3. Phosphodiesterase (PDE) Inhibition

Fluorinated pyrazole aldehydes have been investigated as inhibitors of phosphodiesterases, enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides[9]. The mechanism of action involves the pyrazole derivative occupying the active site of the PDE, preventing the breakdown of cAMP or cGMP. This has therapeutic implications for conditions such as erectile dysfunction and pulmonary hypertension[9].

Kinase Modulation

Kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold is adept at targeting the ATP-binding site of many kinases.

2.2.1. Pyruvate Kinase M2 (PKM2) Activation

In cancer metabolism, the M2 isoform of pyruvate kinase (PKM2) is a key regulator of the Warburg effect. 3-(Trifluoromethyl)-1H-pyrazole-5-carboxamides, derived from the core aldehyde, have been identified as potent activators of PKM2[10]. These compounds bind to an allosteric site on the PKM2 tetramer, stabilizing its active conformation and reversing the metabolic phenotype of cancer cells, thereby inhibiting proliferation[10].

Antimicrobial and Antifungal Activity

The pyrazole nucleus is found in numerous compounds with potent antimicrobial and antifungal properties. Derivatives are often synthesized by forming Schiff bases or other condensation products from the 4-carbaldehyde group[11]. These derivatives can act through various mechanisms, including disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The trifluoromethyl group often enhances the lipophilicity of these compounds, facilitating their passage through microbial cell walls[3].

Summary of Biological Activities of Derivatives

| Derivative Class | Therapeutic Area | Mechanism of Action | Key References |

| Pyrazole-carboxamides | Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes | [7] |

| Phenyl-pyrazole derivatives | Anticoagulation | Selective inhibition of Factor Xa | [8] |

| Fluorinated Pyrazole Aldehydes | Cardiovascular | Inhibition of Phosphodiesterases (e.g., PDE5) | [9] |

| Pyrazole-5-carboxamides | Oncology | Allosteric activation of Pyruvate Kinase M2 (PKM2) | [10] |

| Various Heterocyclic Adducts | Infectious Disease | Multiple, including enzyme inhibition and membrane disruption | [3][11] |

Synthetic Versatility and Experimental Protocols

The utility of this compound as a scaffold is underpinned by its synthetic tractability. The Vilsmeier-Haack reaction is a common method for the formylation of pyrazole precursors to generate the core aldehyde[5][12].

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the title compound.

Caption: General synthetic and derivatization workflow.

Exemplary Protocol: Synthesis of a Pyrazole-4-Carboxamide Derivative

This protocol describes a two-step process: first, the oxidation of the aldehyde to a carboxylic acid, and second, the amide coupling to form a bioactive carboxamide. This is a self-validating system as the successful formation of the final product confirms the efficacy of each step.

Step 1: Oxidation of this compound to the Carboxylic Acid

-

Reactant Preparation: Dissolve 1.0 equivalent of this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Oxidant Addition: While stirring vigorously at 0-5 °C, add a solution of potassium permanganate (KMnO4, ~1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. The reaction progress can be monitored by TLC for the disappearance of the starting aldehyde.

-

Quenching and Work-up: Once the reaction is complete, quench the excess oxidant with a saturated solution of sodium sulfite. Acidify the mixture with dilute HCl to a pH of ~2-3.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography to yield the pure 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Step 2: Amide Coupling to form a Carboxamide Derivative

-

Acid Activation: Dissolve 1.0 equivalent of the pyrazole-4-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

-

Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the formation of the amide product by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final carboxamide product is then purified by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The extensive derivatization of the this compound scaffold has yielded valuable SAR insights.

Caption: Key Structure-Activity Relationship points.

-

N1-Position: Substitution at the N1 position is critical for orienting the molecule within a binding pocket and can significantly impact selectivity and pharmacokinetic properties. Large aromatic groups at this position are common in kinase and Factor Xa inhibitors[8].

-

C4-Position: As the primary point of diversification, modifications here are paramount. Converting the aldehyde to a carboxamide introduces a hydrogen bond donor/acceptor motif crucial for binding to many targets[7][10].

-

C3-Position: The trifluoromethyl group is generally considered essential for potency and stability in many derivatives. Replacing it often leads to a significant loss of activity[4][5].

Conclusion and Future Directions

This compound is not a drug in itself, but rather a master key that unlocks a multitude of therapeutic possibilities. Its value lies in its synthetic accessibility and the favorable physicochemical properties imparted by the trifluoromethyl-pyrazole core. This guide has demonstrated that its "mechanism of action" is a collective of the mechanisms of the diverse and potent molecules synthesized from it.

Future research will undoubtedly continue to leverage this scaffold. The exploration of novel condensation partners for the carbaldehyde group, the synthesis of more complex fused heterocyclic systems, and its application in emerging fields like protein degradation (as part of PROTACs) represent exciting future directions for this versatile building block.

References

- 1. researchgate.net [researchgate.net]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity | Semantic Scholar [semanticscholar.org]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of the M2 isoform of pyruvate kinase (PKM2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Strategic Utility of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide for Advanced Research Applications

Abstract

This technical guide provides an in-depth exploration of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic building block pivotal to advancements in medicinal chemistry, agrochemical science, and materials research. We will dissect the core chemical properties, reactivity, and synthetic pathways leveraging this molecule, offering field-proven insights into its application. Detailed experimental protocols, mechanistic elucidations, and quantitative data are presented to empower researchers, scientists, and drug development professionals in harnessing the full potential of this powerful synthetic intermediate.

Introduction: The Significance of a Fluorinated Pyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[1] The introduction of a trifluoromethyl (CF3) group at the 3-position of the pyrazole ring, coupled with a reactive carbaldehyde at the 4-position, bestows upon this compound a unique combination of properties. The strong electron-withdrawing nature of the CF3 group enhances metabolic stability, membrane permeability, and binding affinity of derivative compounds.[2] The aldehyde functionality serves as a versatile synthetic handle for a myriad of chemical transformations, enabling the construction of diverse molecular architectures.[3]

This guide will illuminate the strategic advantages of this molecule, transitioning from its fundamental synthesis and reactivity to its application in the rational design of novel kinase inhibitors, potent agrochemicals, and functional materials.

Core Synthesis and Reactivity

The primary and most efficient route to this compound and its N-substituted analogues is the Vilsmeier-Haack reaction.[4][5] This powerful formylation method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto an electron-rich heterocyclic ring.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The pyrazole ring, being electron-rich, acts as a nucleophile, attacking the Vilsmeier reagent to form a stable intermediate. Subsequent hydrolysis yields the desired 4-formylpyrazole.

References

- 1. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 2. researchgate.net [researchgate.net]

- 3. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR [m.chemicalbook.com]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epubl.ktu.edu [epubl.ktu.edu]

A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde for Pharmaceutical Research & Development

Compound Overview and Significance

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyrazole core, a reactive carbaldehyde group, and an electron-withdrawing trifluoromethyl moiety, makes it a versatile synthon for creating complex molecular architectures. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[1][2] The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are highly desirable in modern drug design.[3][4] Consequently, this compound serves as a critical starting material for synthesizing novel therapeutic candidates, demanding a thorough understanding of its safe handling and reactivity profile.[5][6]

Hazard Identification and Toxicological Profile

A comprehensive risk assessment begins with a clear understanding of the intrinsic hazards of a substance. Based on available data, this compound is classified with several hazards that necessitate careful handling to minimize exposure.[7]

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[7] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[7] |

-

Oral Toxicity: Ingestion of this compound can be harmful, leading to systemic toxicity. The exact mechanisms are not fully elucidated for this specific molecule, but accidental ingestion must be treated as a serious medical event.

-

Skin and Eye Irritation: As a reactive aldehyde, the compound is an irritant. Direct contact with the skin can cause redness, inflammation, and discomfort.[7] Eye contact is particularly dangerous and can lead to serious irritation or damage.[7] Like other aldehydes, it has the potential to cause sensitization upon repeated exposure.[8]

-

Respiratory Irritation: Inhalation of the dust or powder can irritate the mucous membranes and respiratory tract, leading to symptoms such as coughing, sore throat, and shortness of breath.[7][9]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the hazards identified above, a multi-layered approach combining engineering controls and personal protective equipment is mandatory.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood . All operations that involve the open handling of the solid powder or its solutions, including weighing, transferring, and setting up reactions, must be performed within a fume hood to prevent the inhalation of dust and vapors. The work area should be equipped with readily accessible eyewash stations and safety showers .[10][11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact. The minimum required PPE for handling this compound is outlined below.

Table 2: PPE Selection Guide

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles are essential to prevent dust or splashes from entering the eyes.[12] A face shield worn over goggles is required when there is a significant risk of splashing.[13] |

| Hands | Nitrile Gloves | Disposable nitrile gloves provide adequate protection against incidental splashes.[14] For prolonged contact or immersion, consult a glove manufacturer's chemical resistance guide. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[15] |

| Body | Flame-Resistant Lab Coat & Closed-Toe Shoes | A buttoned lab coat protects the skin and personal clothing from contamination.[13] Shoes must fully cover the feet.[12] |

| Respiratory | None (with fume hood) | If engineering controls (i.e., a fume hood) are used properly, respiratory protection is not typically required. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respirator (e.g., a NIOSH-approved N99 or P2 particulate respirator).[16][17] |

Standard Operating Procedure (SOP) for Safe Handling & Storage

Handling

-

Preparation: Before handling, ensure all required engineering controls are functional and all PPE is correctly worn. Designate a specific area within the fume hood for the procedure.

-

Dispensing: Handle as a solid powder. To avoid generating dust, use a spatula to carefully transfer the material from its storage container to a tared weigh boat or reaction vessel. Avoid pouring the powder.

-

Solutions: When preparing solutions, add the solid slowly to the solvent to prevent splashing.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[18] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and at the end of the workday.[16]

Storage

-

Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][18] A recommended storage temperature is between 2°C and 8°C.[19]

-

Incompatibilities: Store away from incompatible materials to prevent hazardous reactions. Key incompatibilities include:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Acids and Bases: May catalyze decomposition or unwanted polymerization.[10]

-

Emergency Procedures & First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11][20]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[10][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[21]

-